molecular formula C27H20Cl4N6OS3 B4311157 3,8-bis[(2,4-dichlorophenyl)methylsulfanyl]-15,15-dimethyl-16-oxa-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene

3,8-bis[(2,4-dichlorophenyl)methylsulfanyl]-15,15-dimethyl-16-oxa-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene

Cat. No.: B4311157
M. Wt: 682.5 g/mol
InChI Key: HSKIAHZKRMXDQA-UHFFFAOYSA-N
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Description

3,7-bis[(2,4-dichlorobenzyl)thio]-12,12-dimethyl-12,13-dihydro-10H-pyrano[4’,3’:4,5]thieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine is a complex organic compound characterized by its unique structure, which includes multiple heterocyclic rings and dichlorobenzylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-bis[(2,4-dichlorobenzyl)thio]-12,12-dimethyl-12,13-dihydro-10H-pyrano[4’,3’:4,5]thieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorobenzyl chloride with a thiol compound to form the dichlorobenzylthio intermediate. This intermediate is then reacted with a pyrano-thieno-triazolo-pyrimidine core under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,7-bis[(2,4-dichlorobenzyl)thio]-12,12-dimethyl-12,13-dihydro-10H-pyrano[4’,3’:4,5]thieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3,7-bis[(2,4-dichlorobenzyl)thio]-12,12-dimethyl-12,13-dihydro-10H-pyrano[4’,3’:4,5]thieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-bis[(2,4-dichlorobenzyl)thio]-12,12-dimethyl-12,13-dihydro-10H-pyrano[4’,3’:4,5]thieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,7-bis[(2,4-dichlorobenzyl)thio]-12,12-dimethyl-12,13-dihydro-10H-pyrano[4’,3’:4,5]thieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine apart is its complex structure, which combines multiple heterocyclic rings and functional groups.

Properties

IUPAC Name

3,8-bis[(2,4-dichlorophenyl)methylsulfanyl]-15,15-dimethyl-16-oxa-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20Cl4N6OS3/c1-27(2)9-17-20(10-38-27)41-23-21(17)22-32-34-25(39-11-13-3-5-15(28)7-18(13)30)36(22)24-33-35-26(37(23)24)40-12-14-4-6-16(29)8-19(14)31/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKIAHZKRMXDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C4=NN=C(N4C5=NN=C(N35)SCC6=C(C=C(C=C6)Cl)Cl)SCC7=C(C=C(C=C7)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20Cl4N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-bis[(2,4-dichlorophenyl)methylsulfanyl]-15,15-dimethyl-16-oxa-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene
Reactant of Route 2
3,8-bis[(2,4-dichlorophenyl)methylsulfanyl]-15,15-dimethyl-16-oxa-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene
Reactant of Route 3
3,8-bis[(2,4-dichlorophenyl)methylsulfanyl]-15,15-dimethyl-16-oxa-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene
Reactant of Route 4
3,8-bis[(2,4-dichlorophenyl)methylsulfanyl]-15,15-dimethyl-16-oxa-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene
Reactant of Route 5
Reactant of Route 5
3,8-bis[(2,4-dichlorophenyl)methylsulfanyl]-15,15-dimethyl-16-oxa-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene
Reactant of Route 6
Reactant of Route 6
3,8-bis[(2,4-dichlorophenyl)methylsulfanyl]-15,15-dimethyl-16-oxa-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene

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